2,2,2-Trifluoroethyl 4-chlorophenylcarbamate

Description

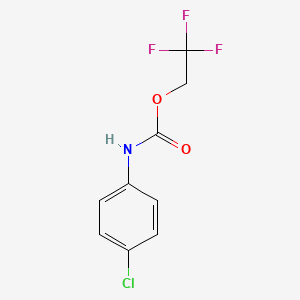

2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is a carbamate derivative characterized by a trifluoroethyl ester group and a 4-chlorophenyl substituent. Its molecular formula is C₉H₇ClF₃NO₂, with a molecular weight of 257.61 g/mol. Carbamates are widely studied for their applications in medicinal chemistry and agrochemicals due to their stability and bioactivity. The trifluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the 4-chlorophenyl moiety contributes to electronic modulation and steric effects .

Synthetic routes for related carbamates, such as those described by Ferriz et al. and Imramovsky et al., involve coupling aryl amines with chloroformates or carbonates under controlled conditions . highlights a one-pot synthesis using bis(2,2,2-trifluoroethyl) carbonate, which could be applicable to the target compound, offering moderate-to-high yields and scalability .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRXDEMRTNDOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429310 | |

| Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-94-5 | |

| Record name | Carbamic acid, N-(4-chlorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate typically involves the reaction of 4-chlorophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-chlorophenylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Proteomics Research

2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is utilized as a reagent in proteomics to study protein interactions and modifications. Its ability to bind to specific proteins allows researchers to investigate the functional consequences of post-translational modifications.

Biological Studies

In biological studies, this compound is employed to explore the effects of chemical modifications on cellular processes. It has been shown to influence various signaling pathways, making it a candidate for studying disease mechanisms.

Medicinal Chemistry

The compound plays a role in drug development by serving as a lead compound in the synthesis of new pharmaceuticals. Its mechanisms of action are studied to understand how it can inhibit specific enzymes or receptors involved in disease processes.

Industrial Applications

In industrial chemistry, this compound is used in the synthesis of various chemicals and materials. Its reactivity towards nucleophiles and electrophiles makes it useful in creating diverse chemical products.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibits specific metabolic enzymes involved in inflammatory pathways. This inhibition suggests potential applications in treating inflammatory diseases.

Case Study 2: Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit anticancer properties by targeting specific signaling pathways. Preliminary assays have shown promising results regarding its efficacy against certain cancer cell lines.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |

| Receptor Binding | Enhanced binding affinity observed in preliminary assays | |

| Membrane Permeability | Increased due to trifluoromethyl group |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The physicochemical and functional properties of carbamates are influenced by:

Ester group : Trifluoroethyl vs. ethyl.

Aryl substituents : Type (e.g., Cl, F, Br, CF₃, CH₃) and position (para, ortho).

Table 1: Comparison of Key Parameters

*log k: Capacity factor derived from HPLC lipophilicity studies.

Key Findings

A. Impact of the Trifluoroethyl Group

- Lipophilicity : The trifluoroethyl group increases log k by ~0.5–1.0 units compared to ethyl esters (e.g., 2.8–3.1 vs. 1.9–2.3 for 4-chloro analogs) due to its strong electron-withdrawing effect and hydrophobicity .

- Metabolic Stability : Trifluoroethyl carbamates resist enzymatic hydrolysis better than ethyl analogs, enhancing their pharmacokinetic profiles .

B. Substituent Effects on the Aryl Ring

- Electron-Withdrawing Groups (Cl, Br, CF₃): Increase polarity and reduce log k slightly compared to non-halogenated analogs. For example, the 4-Br/2-Cl derivative (log k 3.4–3.7) shows higher lipophilicity than the 4-Cl analog due to bromine’s larger atomic radius . The trifluoromethyl group (CF₃) at the meta position () further elevates log k (2.5–2.9) compared to para-CH₃ (2.1–2.4) .

- Electron-Donating Groups (CH₃) :

C. Ortho-Substitution Effects

- Ortho substituents (e.g., 2-F in ) introduce steric hindrance, reducing reactivity in downstream reactions but improving target selectivity in biological systems .

Biological Activity

2,2,2-Trifluoroethyl 4-chlorophenylcarbamate (CAS No. 782-94-5) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF3NO2, with a molecular weight of approximately 253.606 g/mol. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The carbamate moiety can form hydrogen bonds with enzymes and receptors, influencing their activity and modulating biological pathways. This interaction can lead to therapeutic effects in various disease models.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits growth.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells by interfering with microtubule dynamics. It has shown efficacy against several cancer cell lines in vitro.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Case Studies

- Anticancer Research : A study evaluated the effects of this compound on human cancer cell lines (MCF-7 and A549). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .

- Microbial Resistance : In another study focusing on antimicrobial resistance, the compound was tested against resistant strains of Escherichia coli. The findings revealed that it could restore sensitivity to certain antibiotics when used in combination therapies .

- Toxicological Assessment : A toxicological study assessed the safety profile of the compound in animal models. It was found to have a low acute toxicity level but required further investigation into chronic exposure effects .

Data Table: Biological Activity Summary

Q & A

Q. What causes structural disorder in carbamate derivatives, and how does it impact bioactivity?

- Methodology : X-ray crystallography of this compound may reveal disorder in the trifluoroethyl group, similar to cyclohexene ring disorder in related compounds . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize crystal packing. Correlate disorder with bioactivity by testing enantiomerically pure vs. disordered samples in biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.